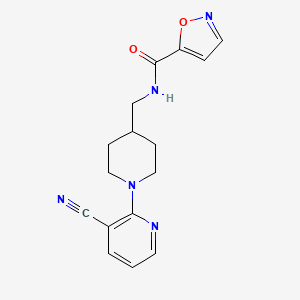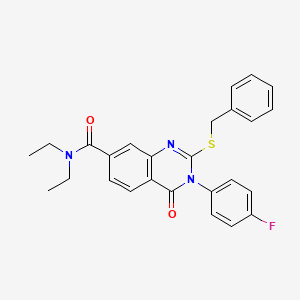![molecular formula C18H24FNO3S B2569530 1-(4-fluorophenyl)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}cyclopropane-1-carboxamide CAS No. 2175979-46-9](/img/structure/B2569530.png)
1-(4-fluorophenyl)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}cyclopropane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-fluorophenyl)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}cyclopropane-1-carboxamide is a synthetic compound with a complex molecular structure It is characterized by the presence of a fluorophenyl group, a hydroxyethoxy thianyl moiety, and a cyclopropane carboxamide core
Preparation Methods
The synthesis of 1-(4-fluorophenyl)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}cyclopropane-1-carboxamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the fluorophenyl intermediate, followed by the introduction of the hydroxyethoxy thianyl group. The final step involves the formation of the cyclopropane carboxamide core through a series of reactions, including cyclization and amidation. Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
1-(4-fluorophenyl)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}cyclopropane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the cleavage of specific bonds and the formation of smaller fragments.
Scientific Research Applications
1-(4-fluorophenyl)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}cyclopropane-1-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating specific diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}cyclopropane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the precise molecular interactions and effects.
Comparison with Similar Compounds
1-(4-fluorophenyl)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}cyclopropane-1-carboxamide can be compared with other similar compounds, such as:
1-(4-fluorophenyl)-N-{[4-(2-methoxyethoxy)thian-4-yl]methyl}cyclopropane-1-carboxamide: This compound has a methoxyethoxy group instead of a hydroxyethoxy group, which may result in different chemical and biological properties.
1-(4-chlorophenyl)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}cyclopropane-1-carboxamide: The presence of a chlorophenyl group instead of a fluorophenyl group can lead to variations in reactivity and interactions with molecular targets.
1-(4-bromophenyl)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}cyclopropane-1-carboxamide: The bromophenyl group may confer different electronic and steric effects, influencing the compound’s behavior in chemical reactions and biological systems.
These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FNO3S/c19-15-3-1-14(2-4-15)18(5-6-18)16(22)20-13-17(23-10-9-21)7-11-24-12-8-17/h1-4,21H,5-13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYZRUHZWOBIGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)NCC3(CCSCC3)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
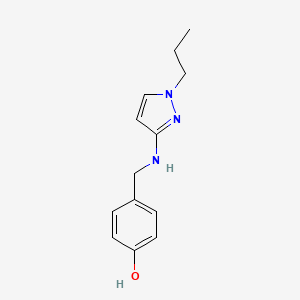
![2-[5-amino-4-methanesulfonyl-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B2569449.png)
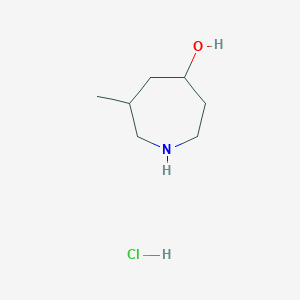
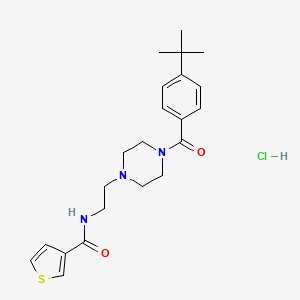
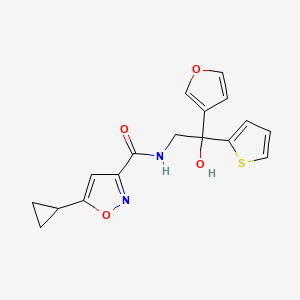
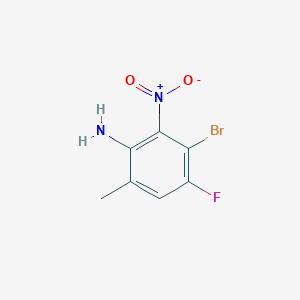
![3-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2569457.png)
![[(1-Cyanocyclopentyl)carbamoyl]methyl 2-[(2-methoxyethyl)amino]-5-nitrobenzoate](/img/structure/B2569461.png)
![3-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2569462.png)
![N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]butanamide](/img/structure/B2569463.png)
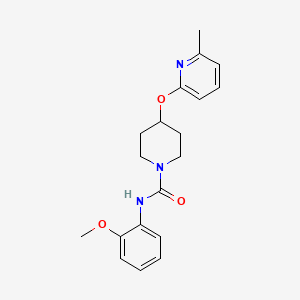
![5-[4-chloro-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2569467.png)
